molecular formula C8H8O5 B15325663 2-(2,4,6-Trihydroxyphenyl)acetic acid

2-(2,4,6-Trihydroxyphenyl)acetic acid

Cat. No.: B15325663
M. Wt: 184.15 g/mol
InChI Key: ODPKPOKWWYCUNO-UHFFFAOYSA-N
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Description

2-(2,4,6-Trihydroxyphenyl)acetic acid (CAS 158519-52-9) is a phenolic acid derivative with a molecular formula of C8H8O5 and a molecular weight of 184.15 g/mol . This compound features a central phenyl ring substituted with hydroxyl groups at the 2, 4, and 6 positions, linked to an acetic acid moiety, making it structurally related to phloroglucinol derivatives . It is identified in various plant extracts, such as those from Dryopteris crassirhizoma rhizomes and black bean husks . In scientific research, this compound serves as a versatile building block in organic synthesis for the preparation of complex molecules and various derivatives . Its biological research applications are broad, including studies for its potential antioxidant properties, where the trihydroxyphenyl group contributes to significant radical scavenging activity . Investigations also extend into its role in modulating biological pathways, with ongoing research exploring potential anti-inflammatory and anticancer activities . The mechanism of action is primarily attributed to the hydroxyl groups on the phenyl ring, which can scavenge free radicals, and its interaction with signaling pathways related to inflammation and cell proliferation . For laboratory use only. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

IUPAC Name

2-(2,4,6-trihydroxyphenyl)acetic acid

InChI

InChI=1S/C8H8O5/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2,9-11H,3H2,(H,12,13)

InChI Key

ODPKPOKWWYCUNO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)CC(=O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trihydroxyphenyl)acetic acid typically involves the hydroxylation of phenylacetic acid derivatives. One common method includes the use of catalytic amounts of a strong acid, such as sulfuric acid, to facilitate the hydroxylation reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of hydroxyl groups at the 2, 4, and 6 positions of the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to high yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trihydroxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, reduced phenylacetic acid derivatives, and various substituted phenylacetic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,4,6-Trihydroxyphenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trihydroxyphenyl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can scavenge free radicals, thereby exerting antioxidant effects. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylacetic Acids

2.1.1. Oxo(2,4,6-Trihydroxyphenyl)acetic Acid (OTA)
  • Structure : Features a ketone group adjacent to the acetic acid chain, forming an α-keto acid derivative.
  • Properties : The α-keto group increases electrophilicity, making OTA more reactive in decarboxylation or esterification reactions compared to 2-(2,4,6-trihydroxyphenyl)acetic acid.
  • Applications : Observed as a rutin degradation product during extraction processes (). Methyl and ethyl esters of OTA (Me-OTA, Et-OTA) are common derivatives used to stabilize the compound for analytical studies .
2.1.2. 2-O-(3,4-Dihydroxybenzoyl)-2,4,6-Trihydroxyphenylacetic Acid
  • Structure : Contains a 3,4-dihydroxybenzoyl ester group attached to the trihydroxyphenylacetic acid backbone.
  • Natural Occurrence : Isolated from black bean husks (Glycine max) and Myrciaria species (). Its bioactivity may involve synergistic effects between the benzoyl and trihydroxyphenyl groups .

Halogenated Derivatives

2.2.1. (2,4,6-Trichlorophenyl)acetic Acid
  • Structure : Chlorine atoms replace hydroxyl groups at positions 2, 4, and 4.
  • Properties : Increased lipophilicity (logP ~2.5) and chemical stability due to halogenation. Molecular weight: 239.48 g/mol ().
  • Applications: Used as an intermediate in herbicide synthesis (e.g., phenoxyacetic acid derivatives like 2,4-D). The absence of hydroxyl groups eliminates hydrogen-bonding capacity, reducing antioxidant activity compared to the trihydroxy analog .
2.2.2. 2-(2,4,6-Trifluorophenyl)acetic Acid
  • Structure : Fluorine atoms replace hydroxyl groups.
  • Properties : Fluorine’s electronegativity enhances acidity (pKa ~2.8) and metabolic stability. Molecular weight: 184.12 g/mol ().
  • Applications : Utilized in pharmaceutical synthesis for its resistance to enzymatic degradation .

Phloroglucinol-Based Analogs

2.3.1. 2,4,6-Trihydroxyacetophenone
  • Structure : Replaces the acetic acid group with a ketone.
  • Properties : Lacks the carboxylic acid functionality, reducing solubility in aqueous media. Demonstrates significant β-glucuronidase inhibitory activity (IC₅₀ ~15 µM) ().
  • Biological Relevance : Found in Dryopteris crassirhizoma, its bioactivity is attributed to hydrogen bonding via hydroxyl groups .
2.3.2. 1-(2,4,6-Trihydroxyphenyl)propan-1-one
  • Structure: Extends the aliphatic chain to a propanone group.
  • Properties: Increased hydrophobicity compared to this compound.

Metabolites from Flavonoid Degradation

2.4.1. 2-(3,4-Dihydroxyphenyl)acetic Acid
  • Structure : Derived from quercetin via gut microbiota-mediated C-ring cleavage.
  • Properties : Fewer hydroxyl groups reduce antioxidant capacity compared to this compound. Exhibits anti-inflammatory effects in vivo .
2.4.2. 2-(3,4,5-Trihydroxyphenyl)acetic Acid
  • Structure : Produced from myricetin metabolism, featuring hydroxyls at positions 3, 4, and 5.

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Polarity) Bioactivity Example
This compound C₈H₈O₆ 200.14 3× -OH, -COOH High Antioxidant, enzyme inhibition
OTA C₈H₆O₇ 214.13 3× -OH, α-keto, -COOH Moderate Rutin degradation marker
(2,4,6-Trichlorophenyl)acetic acid C₈H₅Cl₃O₂ 239.48 3× -Cl, -COOH Low Herbicide intermediate
2,4,6-Trihydroxyacetophenone C₈H₈O₄ 168.15 3× -OH, -COCH₃ Low β-Glucuronidase inhibition
2-(3,4-Dihydroxyphenyl)acetic acid C₈H₈O₄ 168.15 2× -OH, -COOH High Anti-inflammatory metabolite

Key Research Findings

Antioxidant Capacity: The trihydroxyphenyl group in this compound contributes to superior radical scavenging activity (e.g., DPPH assay IC₅₀ ~10 µM) compared to mono- or di-hydroxylated analogs .

Enzyme Interactions : Carboxylic acid derivatives exhibit stronger binding to enzymes like PTP1B or β-glucuronidase due to ionic interactions with active-site residues .

Metabolic Stability : Halogenated derivatives (e.g., trichloro-, trifluoro-) resist microbial degradation, making them persistent in environmental or biological systems .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2-(2,4,6-Trihydroxyphenyl)acetic acid in plant extracts?

  • Methodological Answer : Use LC-MS (Liquid Chromatography-Mass Spectrometry) with SSDM (Sequential Solvent Demixing Method) for reliable quantification. SSDM minimizes matrix interference and ensures reproducible extraction . For structural confirmation, combine with NMR to resolve hydroxyl and carboxylic proton signals. Note that acidic extraction conditions may lead to artifacts like oxo(2,4,6-trihydroxyphenyl)acetic acid (OTA), which requires careful pH control during sample preparation .

Q. How can structural integrity be maintained during extraction of this compound?

  • Methodological Answer : Avoid high temperatures and prolonged exposure to light. Use cold methanol/water mixtures (4:1 v/v) for extraction to prevent oxidative degradation. Include antioxidants like ascorbic acid (0.1% w/v) in the solvent system. Validate integrity via HPLC-DAD by monitoring peak purity at λ = 280 nm, where phenolic hydroxyl groups exhibit strong absorption .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer : Follow NIOSH/EN 166 standards for PPE (gloves, face shields, and fume hoods). Store at 4°C in amber vials under inert gas (e.g., argon) to prevent oxidation. Dispose of waste via EPA Method 552 guidelines for phenolic acids, which include neutralization with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can contradictions in quantification data caused by transformation products be resolved?

  • Methodological Answer : Use isotope-labeled internal standards (e.g., deuterated analogs) to distinguish between the parent compound and artifacts like methyl-OTA. Perform time-course studies during extraction to identify degradation kinetics. Cross-validate results with HRMS (High-Resolution Mass Spectrometry) to confirm molecular formulae of unexpected peaks .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity studies?

  • Methodological Answer : Employ Ulmann coupling for introducing aryl groups or microwave-assisted synthesis to reduce reaction times. For trifluoromethyl derivatives, use Cu(I)-catalyzed trifluoromethylation under anhydrous conditions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify products via column chromatography (C18 reverse-phase) .

Q. How can crystallographic data resolve ambiguities in the hydrogen-bonding network of this compound?

  • Methodological Answer : Grow single crystals in acetonitrile/water (1:1) at 4°C. Collect X-ray diffraction data (λ = 0.71073 Å, 200 K) to determine space group (e.g., Pbca) and unit cell parameters. Analyze hydrogen bonds (e.g., O–H···O) using Mercury software, focusing on carboxyl dimer formation and hydroxyl group geometry .

Q. What experimental designs assess the stability of this compound under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies by incubating samples at pH 2–9 (37°C, 72 hours). Quantify degradation using UPLC-PDA with a C18 column (1.7 µm, 2.1 × 50 mm). Apply Arrhenius modeling to predict shelf-life at 25°C. Note that stability decreases above pH 7 due to deprotonation of phenolic hydroxyls .

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